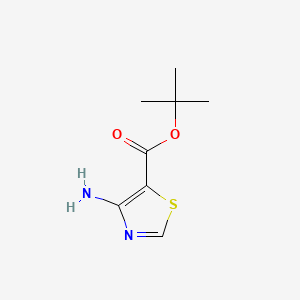

tert-Butyl 4-aminothiazole-5-carboxylate

Description

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

tert-butyl 4-amino-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)5-6(9)10-4-13-5/h4H,9H2,1-3H3 |

InChI Key |

HJCMNQPYNGAQTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CS1)N |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Thiazole Ring Construction

One of the foundational approaches involves constructing the thiazole ring through cyclization reactions of suitable precursors, typically involving amino acids, thioureas, or halogenated intermediates.

- Starting Materials: Acetophenone derivatives, thiourea, and halogenated compounds.

- Reaction Sequence:

- Bromination of acetophenone derivatives to yield 2-bromo-1-phenylethanone.

- Reaction with thiourea to form 2-aminothiazole intermediates.

- Functionalization at the 4-position via acylation or substitution reactions.

- Protection of amino groups with tert-butoxycarbonyl groups (Boc) to afford tert-butyl protected derivatives.

A notable synthesis involved bromination of acetophenone, followed by thiourea cyclization, and subsequent acylation to introduce the carboxylate group at the 5-position. The Boc protecting group was introduced during the amino functionalization step to yield tert-Butyl 4-aminothiazole-5-carboxylate.

Data Table 1: Example Reaction Conditions for Thiazole Ring Formation

Two-Step Synthesis via Intermediate Thiazol-2-amine Derivatives

Research indicates that a practical route involves synthesizing a key intermediate, such as 4-methylthiazol-2-amine, followed by functionalization to introduce the carboxylate and amino groups.

- Step 1: Synthesis of 4-methylthiazol-2-amine via reaction of methylthiourea with halogenated ketones (e.g., 1-chloropropan-2-one).

- Step 2: Protection of the amino group with tert-butoxycarbonyl (Boc) groups.

- Step 3: Alkylation or acylation at the 4-position to introduce the amino substituent.

- Step 4: Carboxylation at the 5-position via oxidation or direct carboxylate introduction.

- The synthesis of this compound was achieved with high efficiency using this approach, with yields exceeding 90% in some cases.

- The use of protecting groups like Boc was crucial to prevent side reactions during functionalization steps.

Data Table 2: Key Intermediates and Reaction Conditions

Multistep Synthesis Incorporating Functional Group Transformations

Advanced synthetic routes involve functionalization of the thiazole ring through halogenation, nucleophilic substitution, and subsequent protection/deprotection steps.

- Bromination at the 2-position of the thiazole ring, followed by nucleophilic substitution with amino or carboxylate groups.

- Use of tert-butyl dicarbonate to protect amino groups during multi-step transformations.

- Oxidation and acylation steps to introduce the carboxylate functionality at the 5-position.

- The synthesis of this compound was optimized at room temperature with yields around 85-93%, depending on the specific sequence and reagents used.

- Solvent systems such as dichloromethane, tetrahydrofuran, and acetonitrile were found to be most effective.

Data Table 3: Reaction Optimization Parameters

Summary of Research Outcomes

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to more saturated heterocycles.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted thiazole derivatives .

Scientific Research Applications

tert-Butyl 4-aminothiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-aminothiazole-5-carboxylate can be compared to analogous thiazole derivatives, focusing on synthetic accessibility, reactivity, and applications. Key compounds include:

Structural Analogues

Key Observations :

- Ethyl 5-aminothiazole-4-carboxylate shares the highest structural similarity (0.86) but differs in the ester group (ethyl vs. tert-butyl), impacting solubility and steric hindrance during reactions .

- 2-Boc-Aminothiazole-5-carboxylic acid replaces the ester with a carboxylic acid, enabling direct conjugation to amines but requiring additional activation steps for coupling .

Key Observations :

- This compound benefits from high yields (up to 96%) when using coupling agents like DCC/HOBt .

Key Observations :

- The Boc group in this compound allows selective deprotection, enabling sequential modifications in multi-step syntheses .

- Ethyl 2-phenylthiazole-5-carboxylate’s phenyl group restricts reactivity at C2 but enhances π-stacking in supramolecular applications .

Pharmacological Potential

Thiazole derivatives with free amino groups often exhibit enhanced bioactivity due to hydrogen-bonding interactions .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-aminothiazole-5-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-bromoketones or esters. Key steps include:

- Precursor selection : Use tert-butyl esters to protect carboxyl groups during synthesis (e.g., tert-butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate in ).

- Catalyst optimization : Mo(CO)₆ or other transition-metal catalysts (as in epoxidation studies, ) can enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates ().

- Statistical design : Apply factorial design () to optimize temperature (60–100°C), stoichiometry, and reaction time. Monitor progress via TLC or LC-MS.

Q. Reference :

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

Q. How can researchers resolve contradictions in crystallographic data for tert-butyl-substituted heterocycles?

Methodological Answer: Discrepancies often arise from dynamic conformational changes:

- Dynamic NMR : Perform variable-temperature NMR (e.g., ) to detect axial/equatorial tert-butyl conformers.

- DFT calculations : Include explicit solvent models (e.g., water or DMSO) to predict thermodynamically stable conformers ().

- Cross-validation : Compare SHELXL-refined structures () with spectroscopic data to identify artifacts (e.g., disorder in tert-butyl groups).

Case Study : In triazinanes, axial tert-butyl conformers dominate in solution but may crystallize equatorially due to packing effects ().

Q. What strategies mitigate unexpected regioselectivity in substitution reactions involving this compound?

Methodological Answer: Regioselectivity challenges arise from competing nucleophilic sites (e.g., thiazole N vs. carboxylate O):

- Protecting groups : Temporarily block the amine with Boc groups (tert-butoxycarbonyl, ) to direct reactivity.

- Electrophile tuning : Use soft electrophiles (e.g., aryl iodides) for thiazole C–H functionalization ().

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products; higher temperatures (50–80°C) promote thermodynamic outcomes ().

Q. Reference :

Q. How can computational methods address discrepancies in experimental vs. theoretical NMR chemical shifts?

Methodological Answer:

- DFT-based shift prediction : Use Gaussian or ORCA with solvent models (e.g., PCM for DMSO) to simulate shifts. Compare with experimental -NMR ().

- Conformational sampling : Employ molecular dynamics (MD) to model tert-butyl rotation and its impact on shifts.

- Error analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed shifts to identify systematic errors (e.g., neglecting solvent effects).

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound derivatives?

Methodological Answer:

- Process analytical technology (PAT) : Use in-line IR or Raman spectroscopy to monitor intermediates ().

- Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (tert-butyl methyl ether as solvent).

- Batch consistency : Validate purity via HPLC (≥95% by area) and elemental analysis (C, H, N within ±0.4% of theoretical).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.